molecular formula C15H20O4 B591176 1-Oxobakkenolide S CAS No. 18456-02-5

1-Oxobakkenolide S

Cat. No.: B591176
CAS No.: 18456-02-5
M. Wt: 264.321
InChI Key: QXPYCDJQTAYYAJ-UHFFFAOYSA-N
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Description

1-Oxobakkenolide S is a sesquiterpenoid compound with the molecular formula C15H20O4 and a molecular weight of 264.32. It is isolated from the roots of Petasites formosanus, a plant known for its medicinal properties. This compound is characterized by its unique spiro structure, which contributes to its diverse biological activities.

Scientific Research Applications

1-Oxobakkenolide S has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: this compound is used in the development of new pharmaceuticals and as a lead compound in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxobakkenolide S can be synthesized through various chemical reactions involving the formation of its spiro structure. One common method involves the cyclization of precursor molecules under specific conditions to form the spiro ring system. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Petasites formosanus roots. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxobakkenolide S undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-Oxobakkenolide S involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways. The compound’s unique spiro structure allows it to bind effectively to these targets, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Bakkenolide A (CAS 19906-72-0)
  • Bakkenolide III (CAS 24909-95-3)
  • Bakkenolide B (CAS 18455-98-6)
  • Bakkenolide IIIa (CAS 915289-60-0)
  • Bakkenolide D (CAS 18456-03-6)
  • Bakkenolide Db (CAS 226711-23-5)
  • Glochicoccin D (CAS 927812-23-5)
  • Muscone (CAS 541-91-3)
  • Officinaruminane B (CAS 1246282-67-6)

Comparison: 1-Oxobakkenolide S stands out due to its unique spiro structure, which is not commonly found in other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications. While other bakkenolides share some structural similarities, the specific arrangement of atoms and functional groups in this compound gives it unique properties that are of particular interest in scientific research and drug development .

Properties

IUPAC Name

3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPYCDJQTAYYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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